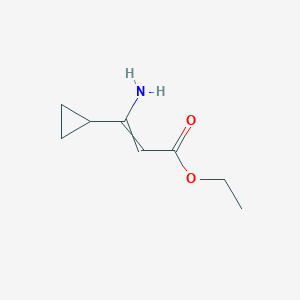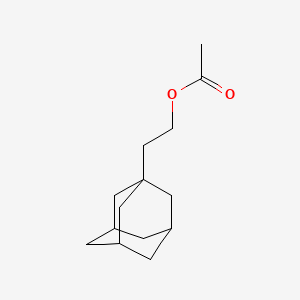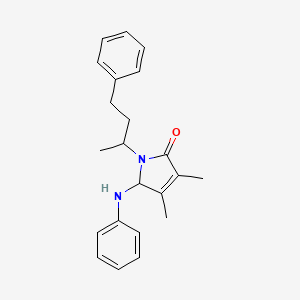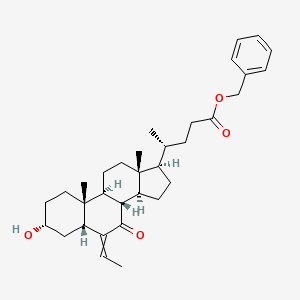![molecular formula C15H9FN4O3 B12451640 9-(4-fluorophenyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione](/img/structure/B12451640.png)
9-(4-fluorophenyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-fluorophenyl)-2-oxa-4,6,12,14-tetrazatricyclo[84003,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 9-(4-fluorophenyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions: Reagents like acids, bases, and solvents such as dichloromethane or ethanol are frequently used. Reaction conditions such as temperature and pH are carefully controlled to direct the reaction towards the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
9-(4-fluorophenyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: It may be used in the development of new materials with unique properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 9-(4-fluorophenyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in physiological or biochemical changes .
Comparison with Similar Compounds
Similar compounds to 9-(4-fluorophenyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione include:
N-(2-fluorophenyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide: This compound shares a similar tricyclic structure but differs in functional groups and specific applications.
3-[(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-oxomethyl]benzonitrile: Another structurally related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H9FN4O3 |
|---|---|
Molecular Weight |
312.25 g/mol |
IUPAC Name |
9-(4-fluorophenyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione |
InChI |
InChI=1S/C15H9FN4O3/c16-8-3-1-7(2-4-8)9-10-12(21)17-5-19-14(10)23-15-11(9)13(22)18-6-20-15/h1-6,9H,(H,17,19,21)(H,18,20,22) |
InChI Key |
HXHOMJGZVQXHSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C3=C(N=CNC3=O)OC4=C2C(=O)NC=N4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 5-[(naphthalen-1-ylcarbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B12451577.png)

![2-(2,4-dibromophenoxy)-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B12451596.png)
![2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B12451600.png)

![N'-[2-(5-fluoro-2-methyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide](/img/structure/B12451604.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-2-ylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12451608.png)


![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenoxyacetamide](/img/structure/B12451615.png)
![methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12451623.png)
![N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)hexanamide](/img/structure/B12451624.png)
![4-Chloro-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B12451632.png)

